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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl alcohol

Cat. No.: B061991

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic characteristics of chemical compounds is paramount for identification,
purity assessment, and structural elucidation. This guide provides a comparative analysis of the
spectroscopic data for 4-Bromo-2-fluorobenzyl alcohol and its structurally related
alternatives, offering valuable insights for those working with substituted benzyl alcohols.

While comprehensive experimental spectroscopic data for 4-Bromo-2-fluorobenzyl alcohol is
not readily available in the public domain, this guide presents a comparative analysis of its
predicted spectroscopic features alongside the experimental data of three commercially
available and structurally similar alternatives: 4-Bromobenzyl alcohol, 4-Chlorobenzyl alcohol,
and 2-Fluorobenzyl alcohol. This comparison will aid researchers in understanding the
influence of different substituents on the spectroscopic properties of the benzyl alcohol scaffold.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the aforementioned

compounds.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CHz- -OH Solvent
4-Bromo-2-
fluorobenzyl )
7.2-7.6 (m, 3H) ~4.7 (s, 2H) Variable CDCIs
alcohol
(Predicted)
4-Bromobenzyl 7.22 (d, 2H),
4.63 (s, 2H) 1.85 (s, 1H) CDCIs[1][2]
alcohol 7.45 (d, 2H)
4-Chlorobenzyl
7.29 (s, 4H) 4.64 (s, 2H) 1.93 (s, 1H) CDCIs[3][4]
alcohol
2-Fluorobenzyl
7.0-7.5 (m, 4H) 4.75 (s, 2H) 2.0 (brs, 1H) CDCls[5]
alcohol
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound Ar-C -CH2- Solvent
4-Bromo-2- )
~115-160 (multiple
fluorobenzyl alcohol ~60 CDCls
) peaks)
(Predicted)
4-Bromobenzyl 121.7, 128.8, 131.6,
64.4 CDCI3[1]
alcohol 139.9
4-Chlorobenzyl 128.5, 128.6, 133.2,
64.5 CDCIs[3][6]
alcohol 139.5
115.3 (d), 124.4 (d),
2-Fluorobenzyl
128.5 (d), 129.5 (d), 58.6 CDCIs[5][7]

alcohol
129.8, 161.5 (d)

Table 3: IR Spectroscopic Data (Key Absorptions in cm=1)
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Compoun O-H C-H (sp3) C-H (Ar) C=C (Ar) Cc-0 C-X
d Stretch Stretch Stretch Stretch Stretch Stretch
4-Bromo-2-

C-Br:
fluorobenz ~1600,

~3350 ~2900 ~3050 ~1050 ~600, C-F:

yl alcohol 1480

~1200
(Predicted)
4-

620 (C-Br)
Bromobenz 3330 2870,2920 3020 1590, 1480 1010 e
yl alcohol
4-

730 (C-Cl)
Chlorobenz 3300 2870 3025 1595,1490 1015

[10][11]
yl alcohol
2-
Fluorobenz 3350 2880 3050 1610, 1490 1020 1225 (C-F)
yl alcohol

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular lon [M]*+ Key Fragments

4-Bromo-2-fluorobenzyl

204/206 185/187 ([M-OH]*), 125, 96
alcohol
107 ([M-Br]*), 79/81, 77[12]
4-Bromobenzyl alcohol 186/188
[13][14]
4-Chlorobenzyl alcohol 142/144 107 ([M-CI1), 77[10][15]
2-Fluorobenzyl alcohol 126 109 ([M-OH]*), 96, 77

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Sample Preparation: Dissolve 5-10 mg of the solid alcohol in approximately 0.7 mL of
deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

e 1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent
peak (CHCIs at 7.26 ppm).

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Chemical shifts are referenced
to the solvent peak (CDCls at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

o Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a
volatile solvent like methylene chloride.[16] Apply a drop of the solution to a salt plate (e.g.,
NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[16]

e Instrumentation: Use a standard FTIR spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.
Mass Spectrometry (MS):

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC).

« lonization: Employ electron ionization (El) to generate charged fragments.

o Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the
resulting ions.

Workflow and Pathway Visualizations

To illustrate the process of spectroscopic analysis and the relationships between the different
techniques, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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